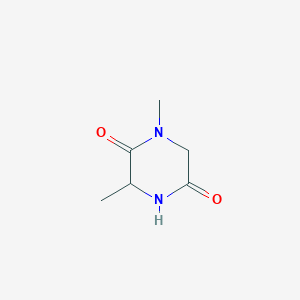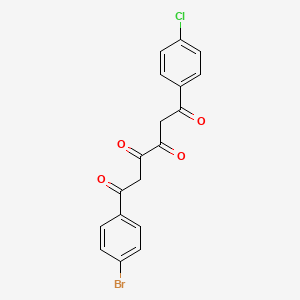
1-(4-Bromophenyl)-6-(4-chlorophenyl)-1,3,4,6-hexanetetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-6-(4-chlorophenyl)-1,3,4,6-hexanetetrone is an organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-6-(4-chlorophenyl)-1,3,4,6-hexanetetrone typically involves multi-step organic reactions. One common method includes the bromination and chlorination of phenyl rings followed by the formation of the hexanetetrone backbone through aldol condensation reactions. The reaction conditions often require the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-6-(4-chlorophenyl)-1,3,4,6-hexanetetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-6-(4-chlorophenyl)-1,3,4,6-hexanetetrone has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(4-Bromophenyl)-6-(4-chlorophenyl)-1,3,4,6-hexanetetrone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
- 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine
- 1-(4-Bromophenyl)-3-((4-chlorophenyl)thio)-3-(4-methylphenyl)-1-propanone
Comparison: Compared to similar compounds, 1-(4-Bromophenyl)-6-(4-chlorophenyl)-1,3,4,6-hexanetetrone is unique due to its hexanetetrone backbone, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms further enhances its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
58330-15-7 |
|---|---|
Formule moléculaire |
C18H12BrClO4 |
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-6-(4-chlorophenyl)hexane-1,3,4,6-tetrone |
InChI |
InChI=1S/C18H12BrClO4/c19-13-5-1-11(2-6-13)15(21)9-17(23)18(24)10-16(22)12-3-7-14(20)8-4-12/h1-8H,9-10H2 |
Clé InChI |
MVPGENXGTRSJTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CC(=O)C(=O)CC(=O)C2=CC=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


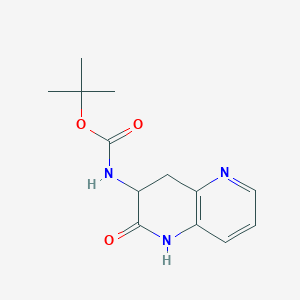

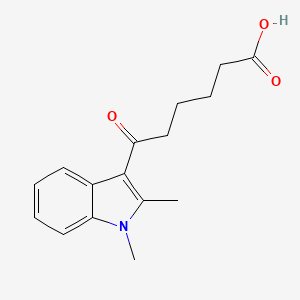
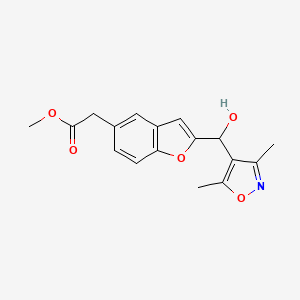

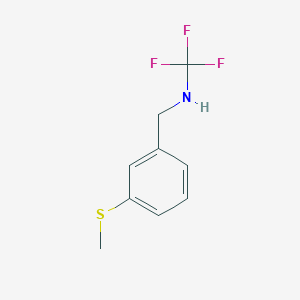
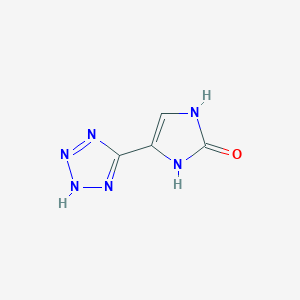

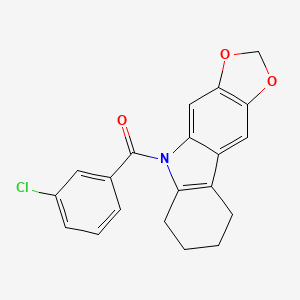
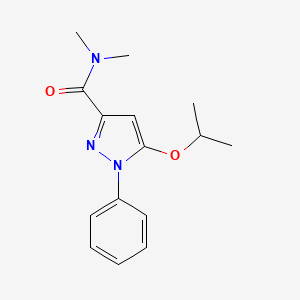
![1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B13959572.png)
![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)

